REACTION_SMILES
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[Br-:42].[Br:1][c:2]1[c:3]([CH3:11])[cH:4][c:5]([NH:8][C:9]#[N:10])[cH:6][cH:7]1.[C:23](=[O:24])([O-:25])[O-:26].[C:29]([P:30]([C:31]([CH3:32])([CH3:33])[CH3:34])[C:35]([CH3:36])([CH3:37])[CH3:38])([CH3:39])([CH3:40])[CH3:41].[CH2:43]1[O:44][CH2:45][CH2:46][CH2:47]1.[CH3:12][n:13]1[c:14]([B:20]([OH:21])[OH:22])[cH:15][cH:16][c:17]1[C:18]#[N:19].[K+:27].[K+:28]>>[c:2]1(-[c:14]2[n:13]([CH3:12])[c:17]([C:18]#[N:19])[cH:16][cH:15]2)[c:3]([CH3:11])[cH:4][c:5]([NH:8][C:9]#[N:10])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(NC#N)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cn1c(C#N)ccc1B(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(NC#N)ccc1-c1ccc(C#N)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |